Isovitexin-2''-O-rhamnoside (2''-O-alpha-L-Rhamnopyranosyl-isovitexin)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Isovitexin-2’'-O-rhamnoside is generally achieved through extraction from natural sources, such as the leaves of Crataegus pinnatifida Bunge . The extraction process involves solvent extraction, followed by purification steps to isolate the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Isovitexin-2’'-O-rhamnoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced flavonoid derivatives .
Scientific Research Applications
Isovitexin-2’'-O-rhamnoside has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Industry: Utilized in the development of natural antioxidants for food and cosmetic products.
Mechanism of Action
The mechanism of action of Isovitexin-2’'-O-rhamnoside involves its interaction with various molecular targets and pathways. The compound exerts its antioxidant effects by scavenging free radicals and upregulating antioxidant enzymes . It also exhibits antiproliferative activity by inhibiting cell proliferation and inducing apoptosis in cancer cells . The specific molecular targets and pathways involved include the NF-κB pathway and various oxidative stress-related pathways .
Comparison with Similar Compounds
Isovitexin-2’'-O-rhamnoside is unique among flavonoids due to its specific glycosylation pattern. Similar compounds include:
Isovitexin: A flavonoid with similar antioxidant properties but lacking the rhamnose moiety.
Isovitexin 2’'-O-arabinoside: Another glycosylated form of isovitexin with arabinose instead of rhamnose.
Vitexin: A closely related flavonoid with similar biological activities.
These compounds share structural similarities but differ in their glycosylation patterns and specific biological activities.
Properties
CAS No. |
72036-50-1 |
---|---|
Molecular Formula |
C27H30O14 |
Molecular Weight |
578.5 g/mol |
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-9-19(32)22(35)24(37)27(38-9)41-26-23(36)20(33)16(8-28)40-25(26)18-13(31)7-15-17(21(18)34)12(30)6-14(39-15)10-2-4-11(29)5-3-10/h2-7,9,16,19-20,22-29,31-37H,8H2,1H3/t9-,16+,19-,20+,22+,23-,24+,25-,26+,27-/m0/s1 |
InChI Key |
BGPMMCPSTAYIEL-UTKQBPCESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
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